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Compound of Interest

Compound Name: 3',5'-Difluoro-4-propylbiphenyl

Cat. No.: B171920 Get Quote

3',5'-Difluoro-4-propylbiphenyl: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-Difluoro-4-propylbiphenyl, a
fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This

document details its chemical identifiers, physical properties, a representative synthetic

protocol, and explores its potential applications in drug discovery.

Core Compound Identifiers and Properties
3',5'-Difluoro-4-propylbiphenyl is a biphenyl molecule featuring two fluorine atoms on one

phenyl ring and a propyl group on the other. These substitutions significantly influence its

physicochemical properties, making it a valuable building block in various scientific fields.
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Identifier Value

CAS Number 137528-87-1

Molecular Formula C₁₅H₁₄F₂

Molecular Weight 232.27 g/mol

IUPAC Name 3,5-Difluoro-4'-propyl-1,1'-biphenyl

Synonyms 4-Propyl-3',5'-difluorobiphenyl

Table 1: Primary Identifiers for 3',5'-Difluoro-4-propylbiphenyl. This table provides the key

chemical identifiers for the compound.

Property Value

Density 1.09±0.1 g/cm³ (Predicted)

Boiling Point 302.8±30.0 °C at 760 mmHg (Predicted)

Flash Point 114.2±24.6 °C (Predicted)

LogP 5.26 (Predicted)

Table 2: Predicted Physicochemical Properties. This table summarizes the key predicted

physical and chemical properties of 3',5'-Difluoro-4-propylbiphenyl.

Synthesis of 3',5'-Difluoro-4-propylbiphenyl
The synthesis of 3',5'-Difluoro-4-propylbiphenyl is most effectively achieved through a

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of

modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating

biaryl systems.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of 3',5'-Difluoro-4-propylbiphenyl from

commercially available starting materials.
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Materials:

1-Bromo-3,5-difluorobenzene

4-Propylphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Rotary evaporator

Standard laboratory glassware
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Inert atmosphere setup

Procedure:

Reaction Setup: To a round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-

propylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02

eq), and triphenylphosphine (0.08 eq).

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an

inert atmosphere.

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 12-24 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash

it sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield 3',5'-Difluoro-4-propylbiphenyl as a pure compound.

Synthetic Workflow Diagram
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Synthetic Workflow for 3',5'-Difluoro-4-propylbiphenyl
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Caption: Suzuki-Miyaura coupling reaction workflow for the synthesis of 3',5'-Difluoro-4-
propylbiphenyl.

Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a well-established strategy in

medicinal chemistry to enhance pharmacological properties. The 3',5'-difluoro substitution

pattern on a phenyl ring can significantly impact a molecule's metabolic stability, lipophilicity,

and binding affinity to biological targets.

Role of the 3',5'-Difluorophenyl Moiety
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The 3',5'-difluorophenyl group is often used as a bioisosteric replacement for other

functionalities to improve a drug candidate's profile. Key advantages include:

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by

cytochrome P450 enzymes, which can increase the half-life of a drug.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which

can improve its ability to cross cell membranes and the blood-brain barrier.

Target Binding: The electronegativity of fluorine can lead to favorable interactions with

biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially

increasing binding affinity and potency.

The Propylbiphenyl Scaffold
The propylbiphenyl scaffold provides a rigid yet conformationally adaptable core that can be

elaborated to target a wide range of biological receptors. The propyl group contributes to the

hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets

in proteins.

Conceptual Drug Discovery Application
3',5'-Difluoro-4-propylbiphenyl can serve as a key intermediate or fragment in the

development of novel therapeutics. For instance, it could be incorporated into molecules

targeting kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, where the

biphenyl moiety can mimic the interactions of endogenous ligands.
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Conceptual Application in Drug Discovery
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Caption: The role of the 3',5'-difluorophenyl moiety in optimizing a lead compound in drug

discovery.

Conclusion
3',5'-Difluoro-4-propylbiphenyl is a valuable chemical entity with significant potential in both

materials science and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling

makes it readily accessible for further derivatization. The strategic incorporation of the 3',5'-

difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the

pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately leading to the
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development of safer and more effective therapeutics. Further research into the specific

biological activities of derivatives of this compound is warranted.

To cite this document: BenchChem. [3',5'-Difluoro-4-propylbiphenyl CAS number and
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171920#3-5-difluoro-4-propylbiphenyl-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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